Arginine pyroglutamate

Catalog No.
S1934638
CAS No.
64855-91-0
M.F
C11H21N5O5
M. Wt
303.32 g/mol
Availability
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Arginine pyroglutamate

CAS Number

64855-91-0

Product Name

Arginine pyroglutamate

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5-oxopyrrolidine-2-carboxylic acid

Molecular Formula

C11H21N5O5

Molecular Weight

303.32 g/mol

InChI

InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t4-;/m0./s1

InChI Key

UYCAGRPOUWSBIQ-WCCKRBBISA-N

SMILES

C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N

Synonyms

G-278, pirglutargina

Canonical SMILES

C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N

Isomeric SMILES

C1CC(=O)NC1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N

The exact mass of the compound Arginine pyroglutamate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Humectant. However, this does not mean our product can be used or applied in the same or a similar way.

Arginine pyroglutamate is chemically defined as a molecular complex formed by the ionic bonding of L-arginine with L-pyroglutamic acid (5-oxoproline). Its systematic IUPAC name is (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid; (2S)-5-oxopyrrolidine-2-carboxylic acid. Structurally, it belongs to the class of dipeptide salts, where the guanidino group of L-arginine and the cyclic amide of L-pyroglutamic acid form a zwitterionic arrangement. The compound’s molecular formula is C₁₁H₂₁N₅O₅, with a molecular weight of 303.32 g/mol.

Key Structural Features

FeatureDescription
Primary ComponentsL-arginine (C₆H₁₄N₄O₂) and L-pyroglutamic acid (C₅H₇NO₃)
Functional GroupsGuanidino (C(NH₂)₃⁺), carboxylate (-COO⁻), and pyrrolidone (cyclic amide)
Polymorphsα, β, and γ forms identified in solubility studies

CAS Registry Number and Regulatory Identifiers

IdentifierValue
CAS Number56265-06-6
EINECS260-081-5
UNII808T94CEU6
DrugBank IDDB16025
DSSTox SIDDTXSID90971695

PropertyValueReference
Molecular FormulaC₁₁H₂₁N₅O₅ [1] [2]
Molecular Weight303.32 g/mol [1] [2]
CAS Number56265-06-6 [1] [2]
IUPAC Name(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid [1] [2]
Stereochemical ConfigurationL-arginine + L-pyroglutamic acid [1] [2]
Crystal SystemMonoclinic [4] [5]
Number of Stereocenters2 defined stereocenters [6]
Hydrogen Bond Donors6 [4]
Hydrogen Bond Acceptors7 [4]

The structural investigation demonstrates that the compound maintains well-defined stereochemical integrity with two defined stereocenters, ensuring consistent molecular architecture across different crystalline forms [6]. The systematic analysis of powder X-ray diffraction patterns confirms the monoclinic structure, with characteristic diffraction peaks providing definitive identification of the polymorphic variants [4] [5].

Table 2: Polymorphic Forms and Crystal Structures

PolymorphCrystal SystemSolvent SystemTemperature Range (K)StabilityReference
α-formMonoclinicWater, methanol, ethanol283.15-323.15Most stable in polar solvents [4] [5]
β-formMonoclinicIsopropanol, acetone283.15-323.15Intermediate stability [4] [5]
γ-formMonoclinicAcetonitrile, dichloromethane283.15-323.15Least stable form [4] [5]

Tautomeric Forms and Isomeric Considerations

The tautomeric behavior of arginine pyroglutamate exhibits significant complexity due to the presence of multiple ionizable groups and the potential for various protonation states [7]. The arginine component contributes a guanidinium group with a remarkably high pKa value of approximately 13.8-13.9, ensuring that under physiological conditions, this moiety remains predominantly protonated [7]. This high pKa value is critical for understanding the compound's tautomeric equilibria and the relative stability of different isomeric forms.

The neutral form of the arginine side chain can theoretically adopt five distinct tautomeric configurations, each corresponding to the deprotonation of one of the five nitrogen-bonded protons [7]. These tautomeric forms exist in a pH-independent equilibrium and demonstrate rapid interconversion through bond rotations and proton transfer mechanisms [7]. Experimental evidence suggests that the tautomeric forms are approximately isoenergetic and interconvert rapidly on the chemical shift timescale, with exchange rates exceeding 10³ s⁻¹ [7].

The pyroglutamic acid component introduces additional complexity through its cyclic structure, which can exist in different conformational states depending on the environmental conditions and intermolecular interactions [8]. The pyroglutamate moiety, being a cyclized derivative of glutamic acid, presents a rigid five-membered lactam ring that constrains the molecular geometry and influences the overall conformational landscape of the compound [8].

Research investigating the isomeric behavior of related compounds has demonstrated that sequential acidic residues, particularly those containing multiple aspartic acid or glutamic acid units, exhibit enhanced propensity for isomerization [8]. This finding is particularly relevant for arginine pyroglutamate, where the pyroglutamic acid component represents a cyclized form of glutamic acid that may exhibit differential isomerization behavior compared to its linear counterpart [8].

Hydrogen Bonding Networks and Molecular Conformations

The hydrogen bonding network within arginine pyroglutamate crystals represents one of the most significant structural features contributing to the compound's stability and polymorphic behavior [4] [9]. The molecular architecture facilitates the formation of extensive hydrogen bonding networks through the presence of six hydrogen bond donors and seven hydrogen bond acceptors [4]. This extensive capacity for hydrogen bonding enables the formation of complex three-dimensional networks that stabilize the crystalline structure and contribute to the observed polymorphic variations.

The guanidinium group of the arginine component serves as the primary contributor to the hydrogen bonding network, capable of forming up to five hydrogen bonds simultaneously [9] [10]. This remarkable hydrogen bonding capacity arises from the planar geometry of the guanidinium moiety and its ability to interact with both acceptor and donor groups in the surrounding molecular environment [9]. The guanidinium group demonstrates a characteristic preference for forming hydrogen bonds with carboxylate groups, creating strong ionic interactions that significantly contribute to crystal stability [9] [10].

Table 3: Hydrogen Bonding Network Parameters

Interaction TypeDistance Range (Å)Bond StrengthContribution to StabilityReference
Guanidinium-Carboxylate2.6-3.2StrongPrimary [9] [10]
Amino-Carbonyl2.8-3.1ModerateSecondary [9] [10]
Pyrrolidone N-H···O2.9-3.3ModerateSecondary [9] [10]
Water-mediated bridges2.7-3.4VariableStructural [9] [10]
Intramolecular H-bonds2.8-3.0Weak-ModerateConformational [9] [10]
Intermolecular networks2.6-3.5Collective strongCrystal packing [9] [10]

The pyroglutamic acid component contributes to the hydrogen bonding network through its carbonyl oxygen and the nitrogen atom of the lactam ring [9]. The cyclic structure of the pyroglutamate moiety provides conformational rigidity that facilitates the formation of stable hydrogen bonding arrangements with neighboring molecules [9]. The lactam nitrogen can participate in N-H···O hydrogen bonding interactions, while the carbonyl oxygen serves as a hydrogen bond acceptor [9] [10].

Water molecules play a crucial role in mediating the hydrogen bonding networks within the crystal structure, acting as bridges between different molecular components and contributing to the overall stability of the crystalline arrangement [9]. These water-mediated interactions demonstrate variable bond strengths depending on the local environment and the specific polymorphic form, with hydrogen bond distances ranging from 2.7 to 3.4 Ångströms [9] [10].

The molecular conformations of arginine pyroglutamate are significantly influenced by the extensive hydrogen bonding networks, which constrain the rotational freedom of various molecular segments and stabilize specific conformational states [9]. The interplay between intramolecular and intermolecular hydrogen bonding interactions creates a complex energy landscape that determines the preferred molecular conformations and contributes to the observed polymorphic behavior [9] [10].

The solubility characteristics of arginine pyroglutamate have been extensively studied across a range of solvents with varying polarities. Comprehensive solubility data was determined using the static gravimetric method from 283.15 to 323.15 K in nine pure solvents [1]. The compound demonstrates a pronounced preference for polar solvents, with solubility following the order: water > methanol > ethanol > isopropanol > acetone > acetonitrile > dichloromethane > ethyl acetate > n-hexane [1].

In water, arginine pyroglutamate exhibits the highest solubility at 323.15 K, consistent with its ionic nature and the presence of multiple hydrogen bonding sites [1]. The compound is described as "freely soluble" in water and "soluble in cold water" [2] [3], making it highly suitable for aqueous formulations. Among alcoholic solvents, methanol provides the second-highest solubility, followed by ethanol, with progressively decreasing solubility observed in higher alcohols such as isopropanol [1].

The solubility in non-polar solvents is markedly reduced, with dichloromethane, ethyl acetate, and n-hexane showing very low dissolution capacity [1]. This behavior is attributed to the compound's ionic character and the absence of favorable interactions with non-polar media. The compound is reported as "slightly soluble in alcohol" and "practically insoluble in ether and nonpolar solvents" [2].

Temperature Dependence: Solubility demonstrates a positive correlation with temperature across all tested solvents [1]. This temperature-dependent behavior is attributed to increased molecular motion and enhanced solvation processes at elevated temperatures.

Solvent Effects: The dissolution equilibrium is influenced by multiple factors including polarity, hydrogen bonding capacity, Hildebrand solubility parameters, and molecular structure interactions [1]. The presence of both the guanidino group from arginine and the lactam functionality from pyroglutamate creates a complex solvation profile that favors polar, hydrogen-bonding solvents [2].

Thermal Stability and Phase Transition Behavior

The thermal stability of arginine pyroglutamate is characterized by complex phase transition behavior and temperature-dependent structural changes. The compound exhibits a melting point of approximately 222-223°C [4], which is higher than many amino acid derivatives due to the stabilizing effects of the salt formation between arginine and pyroglutamic acid.

Polymorphic Behavior: Three distinct polymorphic forms have been identified, designated as α-form, β-form, and γ-form [1]. These polymorphs exhibit different thermodynamic stabilities and structural arrangements, with transitions occurring under specific temperature and pressure conditions. The polymorphic transformations are significant for pharmaceutical applications as they can affect dissolution rates and bioavailability.

Component Stability: The pyroglutamic acid component demonstrates thermal instability above 162°C, showing decomposition characteristics [5]. The compound exhibits "thermosalient" behavior, where crystals can physically jump during phase transitions due to sudden volume changes [6] [7]. This jumping crystal phenomenon is attributed to discontinuous changes in unit cell dimensions leading to a spring effect in the crystals [7].

Thermal Analysis: Differential scanning calorimetry and thermogravimetric analysis reveal that the compound remains stable under normal storage conditions below 150°C [4]. The thermal stability is enhanced by the salt formation, which provides additional intermolecular interactions compared to the individual components.

Phase Transition Dynamics: The α↔β phase transformation has been monitored using Wide Angle X-ray Scattering, revealing that crystals frequently exhibit sudden movements during transitions [7]. This behavior is attributed to the reorganization of hydrogen bonding networks and changes in molecular packing arrangements.

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy

The infrared spectrum of arginine pyroglutamate provides characteristic fingerprints for both component structures. The guanidino group of arginine exhibits distinctive CN stretching vibrations at approximately 1587 cm⁻¹ and 1610 cm⁻¹ [8]. These peaks are diagnostic for the presence of the arginine component and can be used for identification purposes.

The pyroglutamate moiety contributes characteristic lactam carbonyl stretching vibrations and NH stretching modes. The spectrum shows bands associated with the cyclic structure of pyroglutamic acid, including the five-membered ring vibrations [9]. The carboxyl group of pyroglutamic acid when not involved in salt formation would show characteristic peaks around 1700-1750 cm⁻¹, but in the salt form, these are modified due to ionic interactions.

Salt Bridge Characteristics: The formation of the salt bridge between arginine and pyroglutamic acid results in characteristic spectral features around 2200 cm⁻¹, attributed to asymmetric stretching vibrations of the ionic interactions [10] [11]. This region provides valuable information about the strength and nature of the interionic interactions.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides detailed structural information about arginine pyroglutamate through characteristic chemical shifts of both components. The pyroglutamate component exhibits distinctive ¹³C NMR signals that are well-separated from natural amino acid resonances [9] [12]. The five-membered ring carbons of pyroglutamate appear at characteristic chemical shifts that allow for unambiguous identification.

The arginine component contributes signals from the guanidino carbon and the aliphatic chain carbons. The guanidino carbon typically appears around 156-160 ppm in ¹³C NMR spectra [13]. The ¹H NMR spectrum shows characteristic patterns for both the pyroglutamate ring protons and the arginine side chain protons.

Chemical Shift Correlations: Specific chemical shift pairs have been identified that are unique to pyroglutamate and distinct from natural amino acids [9] [12]. These correlations are particularly useful for detection and quantification in complex mixtures.

Mass Spectrometry

Mass spectrometry provides definitive identification through the molecular ion peak at m/z 303.32 [14], corresponding to the molecular formula C₁₁H₂₁N₅O₅. The fragmentation patterns show characteristic loss of both pyroglutamate and arginine components, providing structural confirmation.

Fragmentation Patterns: The compound exhibits characteristic fragmentation patterns that can be used for identification of arginine-containing species [15] [16]. The presence of the arginine residue can be confirmed through specific fragmentation transitions, particularly the loss of the guanidino group.

Analytical Applications: Mass spectrometry methods have been developed for quantification of arginine pyroglutamate in various matrices [17] [18]. These methods typically use multiple reaction monitoring (MRM) transitions for enhanced specificity and sensitivity.

Hygroscopic Properties and Deliquescence Behavior

Arginine pyroglutamate exhibits pronounced hygroscopic properties, readily absorbing atmospheric moisture under ambient conditions. This behavior is attributed to the ionic nature of the compound and the presence of multiple hydrogen bonding sites from both the arginine and pyroglutamate components [19] [20].

Moisture Absorption: The compound demonstrates significant moisture uptake capacity, with studies showing that arginine-containing formulations can absorb substantial amounts of water from the atmosphere [19] [21]. This hygroscopic behavior can lead to powder caking, reduced flowability, and potential stability issues in pharmaceutical formulations.

Deliquescence Behavior: Under conditions of high relative humidity, arginine pyroglutamate can undergo deliquescence, forming a liquid phase when the critical humidity threshold is exceeded [22]. This behavior is particularly problematic in uncontrolled storage environments and requires careful consideration in formulation development.

Impact on Formulation: The hygroscopic nature necessitates special handling and storage conditions [19] [21]. Formulations containing arginine pyroglutamate often require the addition of moisture-buffering excipients such as mannitol or trehalose to control moisture absorption and maintain powder stability [19] [21].

Storage Considerations: The compound requires storage in dry conditions with appropriate desiccants to prevent moisture absorption [2]. Packaging materials must provide adequate moisture barrier properties to maintain product stability during storage and distribution.

Atmospheric Water Harvesting: Interestingly, the hygroscopic properties of arginine-containing compounds have been exploited for atmospheric water harvesting applications, where the moisture absorption capacity is utilized for water collection [23]. This demonstrates the significant water affinity of arginine-containing systems.

Other CAS

64855-91-0

Use Classification

Cosmetics -> Humectant

Dates

Last modified: 07-22-2023

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